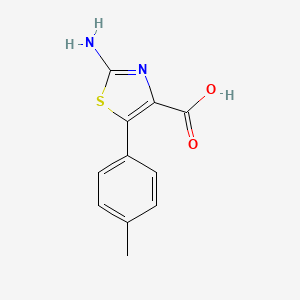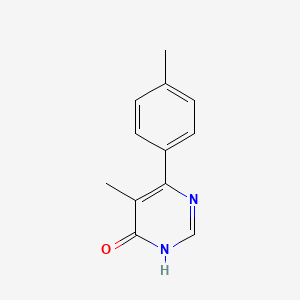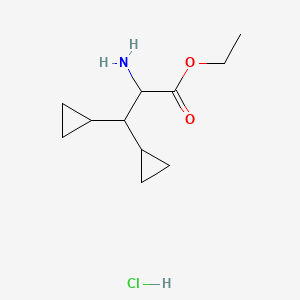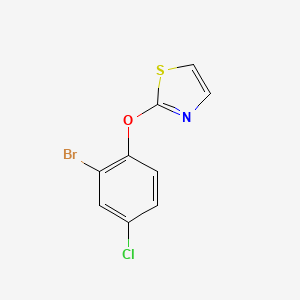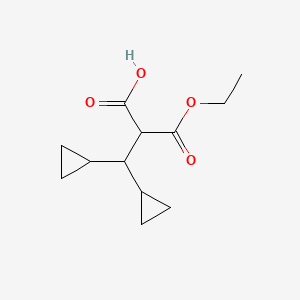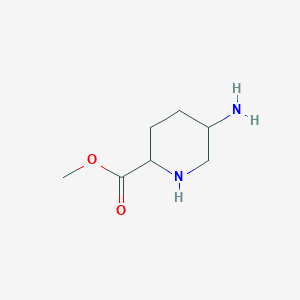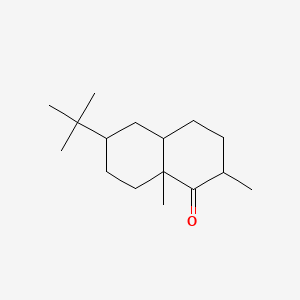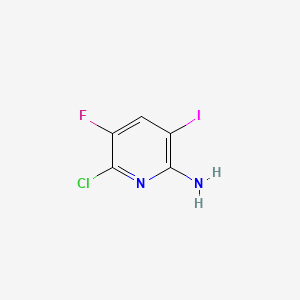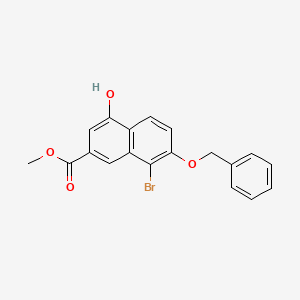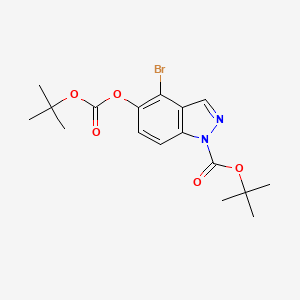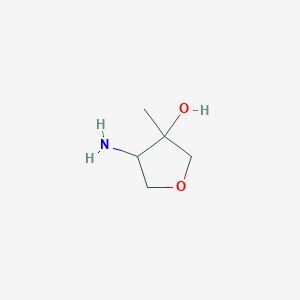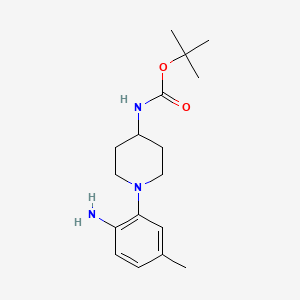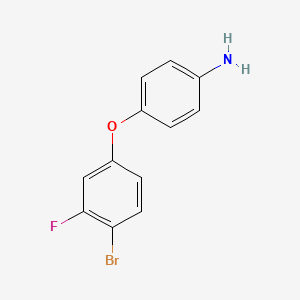
4-(4-Bromo-3-fluorophenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromo-3-fluorophenoxy)aniline is an organic compound with the molecular formula C12H9BrFNO It is a derivative of aniline, where the aniline ring is substituted with a bromo and a fluoro group on the phenoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-fluorophenoxy)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 4-bromo-3-fluoroaniline, can be synthesized by nitration of 4-bromo-3-fluorobenzene followed by reduction of the nitro group to an amine.
Nucleophilic Substitution: The phenoxy group can be introduced via a nucleophilic substitution reaction where 4-bromo-3-fluoroaniline reacts with a suitable phenol derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired product with high purity. The use of eco-friendly solvents and catalysts is often considered to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromo-3-fluorophenoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The aniline group can undergo oxidation to form nitroso or nitro derivatives, and reduction to form amines.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.
Nucleophilic Substitution: Strong bases like sodium hydride or potassium carbonate are used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted anilines.
Coupling: Formation of biaryl compounds.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromo-3-fluorophenoxy)aniline has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drugs and active pharmaceutical ingredients.
Materials Science: Used in the development of new materials with specific properties, such as conductive polymers or liquid crystals.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 4-(4-Bromo-3-fluorophenoxy)aniline depends on its application:
In Organic Synthesis: Acts as a nucleophile or electrophile in various reactions.
In Biological Systems: May interact with specific enzymes or receptors, leading to biological effects. The exact molecular targets and pathways would depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoroaniline: Similar structure but lacks the bromo group.
4-Bromoaniline: Similar structure but lacks the fluoro group.
4-(4-Fluorophenoxy)aniline: Similar structure but lacks the bromo group.
Uniqueness
4-(4-Bromo-3-fluorophenoxy)aniline is unique due to the presence of both bromo and fluoro substituents on the phenoxy moiety. This dual substitution can influence its reactivity and properties, making it a valuable compound for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C12H9BrFNO |
|---|---|
Molekulargewicht |
282.11 g/mol |
IUPAC-Name |
4-(4-bromo-3-fluorophenoxy)aniline |
InChI |
InChI=1S/C12H9BrFNO/c13-11-6-5-10(7-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2 |
InChI-Schlüssel |
SSWCSRBUBUSFDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)OC2=CC(=C(C=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




